Current Evidence Gap: Absence of Comparator-Based Biological Data for CAS 1421532-41-3
A systematic search of PubChem, ChEMBL, PubMed, and patent databases did not identify any peer-reviewed publications or patent documents containing quantitative biological activity data (e.g., IC50, Ki, EC50, MIC) for CAS 1421532-41-3 [1]. Two structurally proximal analogs were identified: the regioisomeric 3-hydroxypropyl variant (CAS 1421476-75-6) and the vinyl-bridged analog (CAS 1164474-18-3), but neither has published head-to-head comparative data against the target compound . Consequently, no direct head-to-head, cross-study comparable, or class-level quantitative differentiation can currently be substantiated. The PubChem record for the target compound contains only computed physicochemical descriptors with no deposited bioassay results [1]. Users seeking to prioritize this compound must request custom comparative profiling data from the vendor.
| Evidence Dimension | Availability of published biological activity data |
|---|---|
| Target Compound Data | No quantitative bioactivity data identified in peer-reviewed literature or patents |
| Comparator Or Baseline | Structurally related analogs (CAS 1421476-75-6, CAS 1164474-18-3) similarly lack published comparative datasets |
| Quantified Difference | Not calculable; evidence gap is qualitative |
| Conditions | Systematic database and literature search conducted May 2026 |
Why This Matters
Procurement decisions based on unverified extrapolation from analog data introduce experimental risk; users must verify that the specific compound meets the required activity and selectivity thresholds before committing resources.
- [1] PubChem. Compound Summary: 1-(3,4-Dimethylphenyl)-3-[2-(furan-2-yl)-2-hydroxypropyl]urea. CID 71782639. Accessed May 2026. View Source
